molecular formula C14H22O2 B13732343 1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate CAS No. 37172-05-7

1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate

Cat. No.: B13732343
CAS No.: 37172-05-7
M. Wt: 222.32 g/mol
InChI Key: PKVIIPGIGKYQFI-UHFFFAOYSA-N
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Description

Properties

CAS No.

37172-05-7

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(2-butan-2-yl-1-ethynylcyclohexyl) acetate

InChI

InChI=1S/C14H22O2/c1-5-11(3)13-9-7-8-10-14(13,6-2)16-12(4)15/h2,11,13H,5,7-10H2,1,3-4H3

InChI Key

PKVIIPGIGKYQFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CCCCC1(C#C)OC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Ethynyl-2-(1-methylpropyl)cyclohexyl Acetate

Reported Synthetic Routes

While direct detailed synthetic procedures for this exact compound are sparse in publicly accessible literature, the following preparation strategies can be inferred and compiled based on related cyclohexyl acetate derivatives and ethynylation methodologies:

Starting from Cyclohexanol Derivatives
  • Step 1: Substitution on Cyclohexanol

    Starting from cyclohexanol, the 2-position can be functionalized with a 1-methylpropyl group via alkylation reactions. This can be achieved using sec-butyl halides or sec-butyl organometallic reagents under controlled conditions to introduce the sec-butyl substituent stereoselectively.

  • Step 2: Introduction of the Ethynyl Group

    The ethynyl group at the 1-position can be introduced through nucleophilic substitution or addition reactions involving ethynyl anions or acetylide reagents. For example, deprotonation of a suitable precursor followed by reaction with an ethynyl halide or ethynyl lithium reagent.

  • Step 3: Esterification

    The final step involves acetylation of the hydroxyl group on the cyclohexanol ring to form the acetate ester. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

Palladium-Catalyzed Cross-Coupling Approaches
  • Palladium-catalyzed coupling reactions, such as Sonogashira coupling, could be employed to introduce the ethynyl substituent onto a cyclohexyl halide intermediate. This method uses Pd catalysts and copper co-catalysts to couple terminal alkynes with aryl or alkyl halides under mild conditions, offering regio- and stereoselectivity.

  • Literature on Pd-catalyzed C–N and C–C cross-coupling reactions suggests that such catalytic methods are widely applicable for complex molecule synthesis and could be adapted for this compound's preparation, especially for introducing the ethynyl group efficiently.

Alternative Methods
  • Use of Organometallic Reagents : Grignard or organolithium reagents derived from 1-methylpropyl halides can be reacted with cyclohexanone derivatives to form the sec-butyl substituted cyclohexanol, followed by ethynylation and acetylation.

  • Direct Esterification of Pre-Functionalized Cyclohexanol : If the substituted cyclohexanol bearing both ethynyl and sec-butyl groups is available, direct acetylation is a straightforward final step.

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Value/Estimate Notes
Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
Boiling Point ~268.2 - 323.5 °C Range reported (varies by source)
Density 0.96 - 0.9906 g/cm³ Slight variation in estimates
Refractive Index ~1.4780 Estimated
LogP (Partition Coefficient) 3.16 - 4.09 Indicates moderate hydrophobicity
Odor Woody amber, dry guaiacwood Characteristic of fragrance use
CAS Number 37172-05-7

Sources: ChemicalBook, LookChem

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Catalysts Notes
Sec-butyl substitution Alkylation of cyclohexanol or cyclohexanone sec-Butyl halides, organometallics Stereocontrol important
Ethynyl group introduction Sonogashira Pd-catalyzed cross-coupling Pd catalyst, Cu co-catalyst, terminal alkyne Mild conditions, regioselective
Esterification (acetylation) Reaction with acetic anhydride or acetyl chloride Acid/base catalyst High yield, standard organic reaction

Chemical Reactions Analysis

1.1. Esterification of Cyclohexanol Derivatives

Cyclohexyl acetate synthesis typically involves esterification of cyclohexanol with acetic acid, catalyzed by molecular sieves (e.g., L/ZSM-5 composites) under fixed-bed reactor conditions . For 1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate , a plausible route could involve:

  • Hydrogenation of a phenol derivative to form a substituted cyclohexanol.

  • Esterification with acetic acid, using acid catalysts like sulfuric acid or sulfonic resins .

Table 1: Hypothetical Esterification Conditions

ParameterValue
CatalystHZSM-5 composite molecular sieve (e.g., L/ZSM-5 ratio 30:70)
Temperature100–240°C
Pressure1.0–6.0 MPa
Acetic acid conversion64–76%

1.2. Hydroamination or Alkyne Chemistry

The ethynyl group suggests potential use of copper(I) hydride (CuH) catalysts for hydroamination, as described in enantioselective C–N bond formation . A plausible mechanism:

  • Olefin insertion into a copper(I) hydride complex.

  • Interception with an amine electrophile to form intermediates, followed by regeneration of the CuH catalyst via silane reagents .

Table 2: Copper-Catalyzed Hydroamination Conditions

ParameterValue
CatalystCopper(II) acetate + phosphine ligand
Silane reagentDiphenylsilane
Reaction time<30 min
YieldHigh (dependent on substrate)

2.1. Esterification Catalysis

The L/ZSM-5 composite catalyst enhances acetic acid conversion by stabilizing intermediates via acid sites, as shown in cyclohexyl acetate synthesis . For substituted derivatives, similar acid sites might facilitate ester bond formation.

2.2. Copper-Catalyzed Pathways

In hydroamination, the turnover-limiting step involves regeneration of the CuH catalyst from phosphine-ligated copper(I) benzoate complexes . For alkyne-containing substrates, this mechanism could apply if the ethynyl group participates in C–H activation or insertion.

Potential Challenges

  • Stability of Ethynyl Group : High temperatures or acidic conditions may destabilize the alkyne, requiring careful optimization.

  • Selectivity : Substituted cyclohexyl rings may lead to competing reaction pathways (e.g., isomerization).

Research Gaps

No direct data exists for This compound in the provided sources. Further experimental work is needed to:

  • Validate the proposed synthesis routes.

  • Optimize catalyst loadings and reaction parameters (temperature, pressure).

  • Assess scalability and product purity.

Scientific Research Applications

Fragrance Industry Applications

1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate is primarily utilized in the fragrance industry due to its pleasant olfactory characteristics. It is often incorporated into various formulations for personal care products, household items, and perfumes.

Key Characteristics:

  • Odor Profile : The compound exhibits a floral and fruity scent, making it suitable for enhancing the aroma of cosmetic products.
  • Safety Assessment : A toxicologic assessment indicates that cyclic acetates, including this compound, have been evaluated for safety when used as fragrance ingredients. Studies show they are generally inactive in bacterial mutagenicity tests, suggesting a favorable safety profile for consumer use .

Biocatalytic Applications

Recent research has explored the potential of this compound in biocatalytic processes. This includes its use in enzymatic reactions where it serves as a substrate or intermediate.

Case Studies:

  • Enzymatic Synthesis : A study highlighted the use of alcohol dehydrogenases (ADHs) in synthesizing derivatives of cyclohexanols. The enzymatic reduction processes showed promising results with high conversion rates when using similar compounds .
  • Lipase-Mediated Acetylation : In another investigation, lipases were employed to facilitate acetylation reactions involving cyclohexanol derivatives. The study demonstrated effective conversion rates and isolated yields, indicating potential industrial applications for synthesizing complex chemical structures from simpler precursors .

Comparative Data Table

Application AreaCompound UsedConversion RateYield (%)Reference
FragranceThis compoundN/AN/A
Enzymatic SynthesisCyclohexanol derivatives85%90%
Lipase AcetylationCyclohexanol derivatives85%81%

Mechanism of Action

The mechanism of action of 1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate
  • CAS Registry Number : 37172-05-7
  • Molecular Formula : C₁₄H₂₂O₂
  • Molecular Weight : 222.32 g/mol
  • Synonyms: Ambrate, Dihydroambrate, 1-Acetoxy-2-sec-butyl-1-ethynylcyclohexane

Structural Features :
The compound features a cyclohexane ring substituted with an ethynyl group (C≡CH) at position 1 and a 1-methylpropyl (sec-butyl) group at position 2, esterified with an acetyl group .

Physical Properties :

  • Density : ~0.9906 (estimated)
  • Boiling Point : ~323.51°C (estimated)
  • Refractive Index : ~1.4780 (estimated)

Applications: Primarily used in the fragrance industry as a synthetic alternative to natural ambergris, contributing woody, amber-like olfactory notes . It is structurally related to dihydroambrate (CAS 37172-02-4), which replaces the ethynyl group with a vinyl group, enhancing stability in formulations .

The following table and analysis highlight key structural, functional, and applicational differences between this compound and analogous compounds.

Table 1: Comparative Analysis of Acetate Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Toxicity/Safety Profile
This compound 37172-05-7 C₁₄H₂₂O₂ 222.32 Ethynyl, sec-butyl, acetate Fragrances (synthetic ambergris) Limited data; inferred low toxicity
Cyclohexyl acetate 622-45-7 C₈H₁₄O₂ 142.19 Cyclohexyl, acetate Solvent, flavoring agent Listed as hazardous (UN 2243); moderate toxicity
sec-Butyl acetate 105-46-4 C₆H₁₂O₂ 116.16 sec-Butyl, acetate Industrial solvent Flammable (flash point 16.7°C); requires ventilation
Dihydroambrate 37172-02-4 C₁₄H₂₂O₂ 222.32 Vinyl, sec-butyl, acetate Fragrances (stability-enhanced ambergris) Similar to target compound; low toxicity
Dinoseb acetate 2813-95-8 C₁₂H₁₄N₂O₆ 282.25 Nitrophenol, sec-butyl, acetate Banned pesticide (teratogenic) Highly toxic; prohibited in EU
Key Comparisons:

Structural Differences: Ethynyl vs. Cyclohexane vs. Linear Chains: Cyclohexyl acetate lacks branched substituents, resulting in lower molecular weight and simpler applications (e.g., solvents) compared to the target compound’s specialized fragrance role .

Functional Properties :

  • Volatility : sec-Butyl acetate (boiling point ~116°C) is significantly more volatile than the target compound (boiling point ~323.51°C), making it unsuitable for long-lasting fragrance applications .
  • Stability : Dihydroambrate’s vinyl group may confer better oxidative stability than the ethynyl group in the target compound, which could be prone to polymerization .

Applications: The target compound and dihydroambrate are niche fragrance ingredients, whereas cyclohexyl and sec-butyl acetates are bulk solvents . Dinoseb acetate exemplifies hazardous misuse of acetate esters, contrasting with the target compound’s safe fragrance use .

Research Findings:
  • Catalytic Synthesis : Bismuth phosphotungstate and BiCl₃/SiO₂ catalysts enable efficient esterification reactions, relevant to producing structurally complex acetates like the target compound .
  • Toxicity Data : While sec-butyl acetate requires stringent handling due to flammability, the target compound’s safety profile remains understudied, necessitating further ecotoxicological assessments .

Q & A

Q. What analytical techniques are recommended for determining the purity and structural confirmation of 1-Ethynyl-2-(1-methylpropyl)cyclohexyl acetate?

  • Methodological Answer : Use a combination of gas chromatography (GC) with flame ionization detection (FID) to assess purity, referencing rough estimates of boiling point (323.51°C) and refractive index (1.4780) for method calibration . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on the ethynyl proton (δ ~2.5–3.0 ppm) and methylpropyl substituent splitting patterns. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 222.32328 (C₁₄H₂₂O₂) .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer : Prioritize acetylation of the corresponding cyclohexanol precursor using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst choice (e.g., DMAP) to enhance yield. Purify via fractional distillation under reduced pressure, guided by the reported boiling point range . Validate intermediate structures using infrared (IR) spectroscopy to track carbonyl formation (~1740 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Consult safety data sheets (SDS) for structurally similar acetates (e.g., dicyclopentenyloxyethyl acrylate) for hazard guidance . Use fume hoods to avoid inhalation of volatile components. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes, followed by medical consultation . Store in airtight containers away from oxidizing agents, referencing stability data from NIST for analogous compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methylpropyl and ethynyl groups influence regioselectivity in cycloaddition reactions?

  • Methodological Answer : Conduct density functional theory (DFT) calculations to map electron density distribution, particularly around the ethynyl moiety, to predict reactivity in Diels-Alder or [2+2] cycloadditions . Experimentally, compare reaction rates with substituted cyclohexane analogs (e.g., 1-ethylcyclohexene) to isolate steric contributions . Use kinetic isotope effects (KIE) to probe transition-state interactions involving the methylpropyl group .

Q. What strategies resolve discrepancies in reported physical properties (e.g., density, refractive index)?

  • Methodological Answer : Reproduce measurements under controlled conditions (e.g., NIST-standardized protocols) to address rough estimates of density (0.9906 g/cm³) and refractive index . Validate using differential scanning calorimetry (DSC) for phase transitions and correlate with computational predictions via quantitative structure-property relationship (QSPR) models . Publish datasets with detailed experimental parameters (e.g., temperature, instrument calibration) to enhance reproducibility .

Q. How can computational modeling predict the compound’s behavior in novel catalytic systems?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to study interactions with transition-metal catalysts (e.g., palladium or ruthenium complexes). Parameterize force fields using crystallographic data from PubChem or analogous esters (e.g., ethyl 2-cyclopropylideneacetate) . Validate predictions via kinetic studies under inert atmospheres, monitoring by in situ IR or Raman spectroscopy .

Q. What role does this compound play as an intermediate in synthesizing bioactive molecules?

  • Methodological Answer : Explore its utility in constructing cyclopropane-containing analogs, leveraging the ethynyl group for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Reference methodologies from methyl 2-chloro-2-cyclopropylideneacetate studies, which highlight cyclopropane rings in drug discovery . Screen derivatives for biological activity (e.g., antimicrobial or anticancer properties) using in vitro assays, with structural modifications guided by SAR principles .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing contradictory spectral data (e.g., NMR shifts)?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to compare NMR datasets from multiple labs. Cross-reference with the PubChem spectral library and assign confidence intervals to chemical shifts. Use Bayesian inference to model uncertainty in peak assignments, particularly for overlapping signals from the methylpropyl group .

Q. How can researchers validate synthetic yields against computational predictions?

  • Methodological Answer : Compare experimental yields with quantum mechanical calculations (e.g., Gibbs free energy of reaction pathways). Utilize software like Gaussian or ORCA to model transition states and identify rate-limiting steps. Correlate deviations with practical factors (e.g., solvent polarity, catalyst loading) and refine models iteratively .

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